5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid
Description
5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a t-butylsulfamoyl group attached to a phenyl ring, and a methoxy group attached to a nicotinic acid moiety
Properties
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-11(6-8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSNHDAUQHVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylsulfamoyl Intermediate: The initial step involves the sulfonation of a phenyl ring with t-butylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Nicotinic Acid Derivative: The phenylsulfamoyl intermediate is then coupled with a nicotinic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and requires a boronic acid derivative of the nicotinic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through competitive or non-competitive inhibition. The pathways involved may include the modulation of signal transduction pathways and the inhibition of key enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-T-Butylsulfamoylphenylboronic acid
- 2-Methoxynicotinic acid
- 4-T-Butylsulfamoylbenzoic acid
Uniqueness
5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of both the t-butylsulfamoyl and methoxy groups enhances its reactivity and specificity in various chemical and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
